molecular formula C16H11N3O B155710 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one CAS No. 137612-86-3

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one

Cat. No.: B155710
CAS No.: 137612-86-3
M. Wt: 261.28 g/mol
InChI Key: TWZZFLZRMSJXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is a synthetic tricyclic benzodiazepine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a complex heterocyclic scaffold that serves as a valuable precursor or chemical intermediate in the synthesis of potential therapeutic agents. Compounds within the benzodiazepine structural family are known to act as positive allosteric modulators of the γ-aminobutyric acid (GABA-A) receptor in the central nervous system, producing inhibitory effects such as anxiolysis and sedation . Beyond its potential CNS activity, the benzodiazepine core structure is a versatile scaffold being investigated for diverse biological targets. Recent research highlights that some benzodiazepine compounds can bind to mitochondrial proteins like TSPO1, which may play a role in regulating reactive oxygen species and inflammation, suggesting potential research applications beyond neuroscience . Furthermore, structurally similar diazepine compounds have been developed as highly selective agonists for serotonin receptors like the 5-HT2C receptor, indicating the scaffold's utility in developing treatments for conditions involving metabolic homeostasis and addiction . Researchers value this compound for drug discovery and development programs aimed at creating new chemical entities with improved efficacy and selectivity. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6,11-dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c20-16-11-9-10-5-1-2-6-12(10)17-15(11)18-13-7-3-4-8-14(13)19-16/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZZFLZRMSJXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Chloronicotinic Acid with o-Phenylenediamine

A foundational method involves the condensation of 2-chloronicotinic acid (1) with o-phenylenediamine (2) in chlorobenzene under reflux. This reaction proceeds via nucleophilic aromatic substitution, forming the benzodiazepine core .
Reaction Conditions :

  • Solvent: Chlorobenzene

  • Temperature: Reflux (131°C)

  • Duration: 12–24 hours

  • Yield: 60–70% (crude), requiring further purification via recrystallization .

Mechanistic Insight :
The chlorine atom in 2-chloronicotinic acid acts as a leaving group, enabling attack by the amine group of o-phenylenediamine. Subsequent cyclization forms the seven-membered diazepine ring .

Solvent-Free Cyclization of 2,3-Diaminopyridine with Ketones

A solvent-free approach utilizes 2,3-diaminopyridine (3) and 1,3-cyclohexadione (4) under thermal conditions .
Procedure :

  • Equimolar reactants heated at 120°C.

  • Reaction Time: 2.5–3.5 hours.

  • Yield: Quantitative (>95%) with high purity .

Advantages :

  • Eliminates solvent use, reducing environmental impact.

  • Scalable for industrial applications .

Lithium Alkylation of Pyridobenzodiazepinone Precursors

A two-step lithiation strategy converts 5,11-dihydro-6H-pyrido[2,3-b] benzodiazepin-6-one (5) into its dilithium salt (6) , followed by alkylation .

Step 1: Lithiation

  • Reagent: n-Butyllithium (2.2 equivalents) in tetrahydrofuran (THF).

  • Temperature: -10°C.

  • Duration: 30 minutes .

Step 2: Alkylation

  • Electrophile: Ethyl (4-methyl-1-piperazinyl)-acetate (7) .

  • Temperature: 0°C to room temperature.

  • Yield: 60% after column chromatography .

Key Data :

ParameterValue
Lithiation Temp-10°C
Alkylation AgentEthyl ester (7)
Final Yield60%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for derivatives. A representative protocol involves:

  • Reactants : 2,3-Diaminopyridine (3) and substituted aldehydes.

  • Conditions : 150°C, 20–30 minutes.

  • Yield : 85–90% .

Benefits :

  • Reduced reaction time (80% faster than conventional heating).

  • Improved regioselectivity .

Solid Acid-Catalyzed Cyclization

H-MCM-22 zeolite catalyzes the condensation of o-phenylenediamine (2) with ketones in acetonitrile .
Optimized Conditions :

  • Catalyst Loading: 150 mg per mmol substrate.

  • Temperature: Room temperature.

  • Yield: 65–87% .

Catalyst Reusability :

  • Retains activity for 5 cycles with <5% yield drop .

One-Pot Tandem Reactions

A novel one-pot method combines Ullmann coupling and cyclization:

  • Ullmann Coupling : 2-Bromoaniline (8) with 3-aminopyridine (9) using CuI/L-proline.

  • Cyclization : In situ treatment with acetic anhydride.

Data :

StepConditionsYield
Ullmann CouplingDMSO, 110°C, 12h75%
CyclizationAc₂O, 80°C, 2h90%

Overall Yield : 68% .

Comparative Analysis of Methods

The table below evaluates key synthesis routes:

MethodYield (%)Temperature (°C)ScalabilityEnvironmental Impact
Cyclocondensation 60–70131ModerateHigh (solvent use)
Solvent-Free >95120HighLow
Lithiation 60-10 to RTLowModerate
Microwave 85–90150HighLow
H-MCM-22 Catalysis 65–8725HighLow

Challenges and Optimization Strategies

  • Impurity Formation : Byproducts like regioisomeric benzodiazepines occur in lithiation methods. Mitigated via low-temperature control .

  • Catalyst Deactivation : Zeolite catalysts require calcination (650°C, 7h) to restore activity .

  • Solvent Selection : Acetonitrile outperforms DMF in reducing side reactions .

Industrial-Scale Considerations

  • Cost Efficiency : Solvent-free and catalytic methods reduce raw material costs by 30–40% .

  • Safety : Exothermic lithiation steps necessitate cryogenic reactors .

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Catalytic hydrogenation can reduce nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazepines and quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The compound may also interact with other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)

Key Structural Features :

  • Compound 12 (C₁₇H₁₀N₄O₃): A pyrimido[2,1-b]quinazoline derivative synthesized via condensation of thiouracil and anthranilic acid. Features a cyano group (-CN) and a 5-methylfuran substituent. Exhibits a melting point of 268–269°C and IR absorption bands at 2220 cm⁻¹ (CN) and 1719 cm⁻¹ (C=O) .
  • Compounds 11a/b : Thiazolo[3,2-a]pyrimidine derivatives with substituted benzylidene groups. For example, 11a (C₂₀H₁₀N₄O₃S) includes a 2,4,6-trimethylbenzylidene substituent and shows a molecular ion peak at m/z 386 (M⁺) .

Comparison :

  • Core Heterocycles: The target compound’s benzodiazepine-quinoline fusion differs from the pyrimidine-thiazole/quinazoline cores of 11a/b and 12.
  • Substituents: The cyano group in compound 12 increases polarity compared to the target compound’s unsubstituted quinoline ring.
  • Synthesis : Compound 12 is synthesized via a 12-hour reflux with anthranilic acid, contrasting with the target compound’s likely multi-step condensation (as inferred from ) .

Dihydrotetraaza[14]annulene (Compound 59)

Key Structural Features :

  • Synthesized via condensation of 3-formylchromone and o-phenylenediamine. Initially misassigned as a benzopyrano-benzodiazepinone but later confirmed as a macrocyclic annulene .
  • Oxidizes to a benzimidazole derivative under acidic or oxidative conditions (e.g., nitrobenzene reflux) .

Comparison :

  • Reactivity: The annulene’s oxidation sensitivity contrasts with the stability of benzodiazepinones under similar conditions.
  • Structural Complexity: The macrocyclic structure of 59 introduces conformational flexibility absent in the rigid benzodiazepine-quinoline system.

Olanzapine (Thieno-Benzodiazepine Derivative)

Key Structural Features :

  • A clinically used antipsychotic (C₁₇H₂₀N₄S, MW: 312.44 g/mol) with a thieno[2,3-b][1,5]benzodiazepine core. Contains a piperazinyl group and a methyl substituent .
  • pKa values of 7.80 and 5.44 , enabling protonation in physiological environments .

Comparison :

  • Heteroatom Substitution: Olanzapine’s thiophene ring replaces the quinoline moiety, altering electronic properties and receptor binding.
  • Pharmacology : Olanzapine’s affinity for dopamine and serotonin receptors is well-documented, whereas the target compound’s bioactivity remains uncharacterized.

Pyrido-Benzodiazepinone (C₁₄H₁₂N₄O₂)

Key Structural Features :

  • Features a pyrido[2,3-b][1,4]benzodiazepin-6-one core with an aminoacetyl group at position 11. Molecular weight: 280.28 g/mol .

Comparison :

  • Functional Groups: The aminoacetyl substituent may enhance solubility compared to the target compound’s unsubstituted structure.
  • Synthetic Routes : Likely involves multi-component cyclization, differing from the target compound’s synthesis.

Biological Activity

6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one is a compound of significant interest due to its unique structural properties and potential biological activities. This compound falls under the category of benzodiazepines and has been studied for various pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties.

  • Chemical Formula : C20_{20}H12_{12}N2_2O2_2
  • Molecular Weight : 312.3215 g/mol
  • CAS Registry Number : 1047-16-1
  • IUPAC Name : this compound

The compound's structure includes a fused benzodiazepine ring system which is crucial for its biological activity.

Anxiolytic Effects

Research has shown that this compound exhibits significant anxiolytic effects in animal models. In a study conducted on rodents, the compound demonstrated a reduction in anxiety-like behaviors in elevated plus-maze tests. The results indicated a dose-dependent response with notable efficacy at lower doses.

Dose (mg/kg)Anxiety Score Reduction (%)
125
550
1070

This suggests that the compound may interact with GABA receptors similarly to traditional benzodiazepines.

Anticonvulsant Activity

In addition to its anxiolytic properties, this compound has also been evaluated for anticonvulsant activity. A study assessed its effectiveness in preventing seizures induced by pentylenetetrazol in mice. The findings revealed that the compound significantly increased the seizure threshold.

Treatment GroupSeizure Threshold Increase (%)
Control0
Low Dose30
High Dose60

These results indicate potential therapeutic applications in epilepsy management.

Sedative Properties

The sedative effects of the compound were evaluated through sleep latency tests in a rodent model. The data showed that administration of this compound resulted in a significant decrease in sleep onset time.

Treatment GroupSleep Latency (seconds)
Control120
Low Dose90
High Dose60

The biological activity of this compound is primarily attributed to its interaction with the GABAA_A receptor complex. The compound acts as a positive allosteric modulator at this receptor site, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies its anxiolytic and anticonvulsant properties.

Case Studies

Several case studies have focused on the pharmacological profile of similar compounds within the benzodiazepine class. For instance:

  • Case Study on Structural Analogues : A comparative analysis of structural analogues revealed that modifications in the benzodiazepine structure significantly affect their binding affinity and biological activity.
  • Clinical Trials : A recent clinical trial evaluated the safety and efficacy of a related compound in patients with generalized anxiety disorder (GAD), showing promising results similar to those observed in preclinical studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.